Cas no 885268-47-3 (Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate)

Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate is a spirocyclic amine derivative featuring a Boc-protected nitrogen center, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its rigid spirocyclic structure enhances stereochemical control, while the tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities. This compound is particularly useful in the development of pharmaceuticals, including bioactive molecules and peptidomimetics, due to its ability to modulate reactivity and improve solubility. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a preferred choice for constructing complex nitrogen-containing frameworks. The product is typically supplied with high purity, ensuring reliable performance in synthetic applications.
Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate structure
885268-47-3 structure
Product Name:Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate
CAS No:885268-47-3
MF:C12H22N2O2
MW:226.315283298492
MDL:MFCD08234442
CID:710621
PubChem ID:42614573
Update Time:2025-10-24

Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
    • 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid 1,1-dimethylethyl ester
    • 1,7-Diazaspiro[4.4]nonane-1-carboxylic acid tert-butyl ester
    • 1-Boc-1,7-diaza-spiro[4.4]nonane
    • Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate
    • 1,1-Dimethylethyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (ACI)
    • 1,7-Diaza-spiro[4.4]nonane-1-carboxylic acid tert-butyl ester
    • tert-Butyl 1,7-diazaspiro[4.4]nonan-1-carboxylate
    • 1,7-Diazaspiro[4.4]nonane-1-carboxylicacid tert-butyl ester
    • tert-Butyl 1,7-diazaspiro[4.4]nonane
    • 885268-47-3
    • MFCD08234442
    • PB27874
    • LZBANXJWOBNBLH-UHFFFAOYSA-N
    • SY344258
    • tert-butyl1,7-diazaspiro[4.4]nonane-1-carboxylate
    • SCHEMBL1771960
    • MFCD32646945
    • MFCD34468111
    • AS-36311
    • SY344266
    • DB-077333
    • J-504046
    • 1-Boc-1,7-diazaspiro[4.4]nonane
    • DTXSID10655166
    • AKOS015899707
    • (R)-1-Boc-1,7-diazaspiro[4.4]nonane
    • Z1259341159
    • EN300-90609
    • CS-0000882
    • (S)-1-Boc-1,7-diazaspiro[4.4]nonane
    • SY026906
    • MDL: MFCD08234442
    • Inchi: 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12/h13H,4-9H2,1-3H3
    • InChI Key: LZBANXJWOBNBLH-UHFFFAOYSA-N
    • SMILES: O=C(N1C2(CCNC2)CCC1)OC(C)(C)C

Computed Properties

  • Exact Mass: 226.16800
  • Monoisotopic Mass: 226.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 41.6A^2

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1.08
  • Boiling Point: 319.4 ℃ at 760 mmHg
  • Flash Point: 147.0±20.4 °C
  • Refractive Index: 1.517
  • PSA: 41.57000
  • LogP: 2.01610
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Security Information

Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
1.2 Reagents: Ammonia Solvents: Water
Reference
Synthesis of 8-oxa-2-azaspiro[4.5]decane
Ogurtsov, V. A.; et al, Russian Chemical Bulletin, 2020, 69(10), 2017-2019

Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Raw materials

Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Preparation Products

Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:885268-47-3)tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Order Number:A10559
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:43
Price ($):179.0/895.0
Email:sales@amadischem.com

Additional information on Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate

Introduction to Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate (CAS No. 885268-47-3)

Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 885268-47-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic structure, featuring a diazaspiro[4,4]nonane core and a tert-butyl carboxylate substituent, exhibits unique molecular properties that make it a promising candidate for various biochemical applications. The compound’s intricate architecture, combining a rigid spiro framework with nitrogen-containing heterocycles, positions it as a versatile scaffold for drug discovery and molecular design.

The diazaspiro[4,4]nonane moiety is particularly noteworthy due to its ability to modulate biological pathways through precise steric and electronic interactions. Spirocyclic compounds are known for their conformational stability and reduced metabolic liability, which are critical factors in the development of long-acting pharmaceuticals. The presence of two nitrogen atoms in the spirocycle introduces additional functionalization possibilities, enabling the synthesis of derivatives with tailored pharmacological profiles. This feature has been exploited in recent research to develop novel scaffolds for enzyme inhibition and receptor binding.

Recent studies have highlighted the potential of Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate as a key intermediate in the synthesis of bioactive molecules. Its tert-butyl carboxylate group serves as a protective handle, allowing for selective modifications while maintaining the integrity of the spirocyclic core. This has been particularly useful in peptide mimetics and peptidomimetic drug development, where maintaining structural fidelity is essential for biological activity. The compound’s compatibility with various synthetic methodologies makes it a valuable building block for medicinal chemists seeking to explore new chemical spaces.

In the realm of medicinal chemistry, the diazaspiro[4,4]nonane scaffold has been associated with several pharmacophores that interact with biological targets such as kinases, proteases, and ion channels. The nitrogen atoms within the spirocycle can act as hydrogen bond donors or acceptors, facilitating specific interactions with protein binding sites. This capability has been leveraged in the design of small-molecule inhibitors targeting cancer-related pathways. For instance, derivatives of this compound have shown promise in preclinical studies as modulators of tyrosine kinase activity, which is crucial for regulating cell proliferation and survival.

The tert-butyl group appended to the carboxylate moiety not only enhances solubility but also provides stability against hydrolysis under physiological conditions. This characteristic is particularly advantageous for formulations requiring prolonged bioavailability. Additionally, the spirocyclic structure imparts rigidity to the molecule, reducing conformational flexibility and improving binding affinity to biological targets. These attributes have made Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate a subject of interest in structure-based drug design initiatives aimed at developing high-affinity ligands.

Advances in computational chemistry have further accelerated the exploration of this compound’s potential. Molecular modeling studies have demonstrated that the diazaspiro[4,4]nonane core can adopt multiple stable conformations due to its spiro connectivity. These conformations can be fine-tuned through strategic functionalization at various positions on the scaffold. Such insights have guided synthetic efforts toward optimizing bioactivity while maintaining structural integrity. The integration of experimental data with computational predictions has enabled researchers to predict binding modes and optimize lead compounds more efficiently.

The pharmaceutical industry has shown increasing interest in spirocyclic compounds due to their unique physicochemical properties and reduced susceptibility to metabolic degradation. Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate exemplifies this trend by combining structural rigidity with functional diversity. Its potential applications extend beyond kinase inhibition to include modulation of G-protein coupled receptors (GPCRs) and ion channels. The ability to fine-tune both steric and electronic properties through derivatization makes this compound a valuable asset in drug discovery pipelines targeting neurological disorders and inflammatory diseases.

In conclusion,Tert-butyl 1,7-diazaspiro[4,4]nonane-1-carboxylate (CAS No. 885268-47-3) represents a significant advancement in medicinal chemistry due to its versatile structural framework and functional potential. Its incorporation into drug discovery programs holds promise for addressing unmet medical needs across multiple therapeutic areas. As research continues to uncover new applications for this compound,diazaspiro[4,4]nonane derivatives are likely to play an increasingly pivotal role in developing next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:885268-47-3)tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
A10559
Purity:99%/99%
Quantity:1g/5g
Price ($):179.0/895.0
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